molecular formula C19H21Br2N B1436062 3,6-Dibromo-9-heptyl-9H-carbazole CAS No. 1103535-99-4

3,6-Dibromo-9-heptyl-9H-carbazole

Cat. No.: B1436062
CAS No.: 1103535-99-4
M. Wt: 423.2 g/mol
InChI Key: DTRIORAMBSBROF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-heptyl-9H-carbazole typically involves the bromination of 9-heptylcarbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired level of bromination is achieved.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, with careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-9-heptyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-heptyl-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the heptyl group contribute to its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 3,6-Dibromo-9-heptyl-9H-carbazole is unique due to its specific substitution pattern and the presence of a heptyl group, which imparts distinct physical and chemical properties compared to other similar compounds.

Biological Activity

3,6-Dibromo-9-heptyl-9H-carbazole is a brominated derivative of carbazole, featuring two bromine atoms at the 3 and 6 positions and a heptyl group at the 9 position. This compound is notable for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties, as well as its applications in organic electronics. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Molecular Formula: C19H21Br2N
Molecular Weight: 423.19 g/mol

The synthesis of this compound typically involves the bromination of 9-heptylcarbazole using N-bromosuccinimide (NBS) or bromine in organic solvents such as chloroform or dichloromethane. The reaction conditions are optimized to ensure high yield and purity of the product.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine atoms enhances its binding affinity, which may lead to alterations in enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties:

  • Activity Spectrum: Studies have shown that certain carbazole derivatives exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial potential .

Summary of Biological Activities

Activity Type Description Related Findings
AnticancerInduces apoptosis in cancer cells; affects cell cycle regulationIncreased p53 levels; decreased cyclin D1 expression
AntimicrobialInhibitory effects against bacteriaSignificant activity against Staphylococcus aureus and E. coli

Applications in Organic Electronics

In addition to its biological activities, this compound is recognized for its optoelectronic properties. It is employed as a building block in the synthesis of organic semiconductors due to its high charge carrier mobility and stability. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Properties

IUPAC Name

3,6-dibromo-9-heptylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-9-7-14(20)12-16(18)17-13-15(21)8-10-19(17)22/h7-10,12-13H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRIORAMBSBROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103535-99-4
Record name 3,6-Dibromo-9-heptyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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